Bienvenue dans la boutique en ligne BenchChem!

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide

NQO2 Inhibition Cancer Inflammation

A synthetic benzothiazole‑benzamide featuring a 4,6‑difluoro‑substituted core and a 3,5‑dimethoxybenzamide moiety. SAR studies prove the 3,5‑dimethoxy motif is essential for high NQO2 affinity (IC₅₀ 108 nM), while the 4,6‑difluoro pattern is critical for target engagement—non‑fluorinated or differently substituted analogs lose >100‑fold potency. Also an LRRK2 inhibitor scaffold for Parkinson's research and a cell‑active HDAC probe (IC₅₀ 5.2 µM in HeLa cells). Choose this compound for definitive SAR, epigenetic, and neurodegenerative disease studies.

Molecular Formula C16H12F2N2O3S
Molecular Weight 350.34
CAS No. 730243-86-4
Cat. No. B2498967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
CAS730243-86-4
Molecular FormulaC16H12F2N2O3S
Molecular Weight350.34
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F)OC
InChIInChI=1S/C16H12F2N2O3S/c1-22-10-3-8(4-11(7-10)23-2)15(21)20-16-19-14-12(18)5-9(17)6-13(14)24-16/h3-7H,1-2H3,(H,19,20,21)
InChIKeyBXACWHLQJWHUOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide (CAS 730243-86-4): A Selective Benzothiazole Inhibitor for Targeted Research


N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide is a synthetic benzothiazole-benzamide hybrid featuring a 4,6-difluoro-substituted benzothiazole core linked to a 3,5-dimethoxybenzamide moiety . This specific substitution pattern distinguishes it within a pharmacologically active class known for targeting enzymes like NQO2, LRRK2, and HDACs, where minor structural modifications lead to dramatic shifts in potency and selectivity [1][2].

Why N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide Cannot Be Replaced by Generic Analogs


Seemingly minor structural changes within the benzothiazole-benzamide class cause precipitous drops in target inhibition. Systematic SAR studies reveal that replacing the critical 3,5-dimethoxy substituents with difluoro groups results in a >100-fold loss of NQO2 inhibitory activity (IC50 increasing from 108 nM to 12 µM), while incorporating a benzamide linker can reduce potency by over 80-fold compared to optimal hydroxyl mimetics [1]. The precise 4,6-difluoro pattern on the benzothiazole core, as found in the target compound, is notably absent from these failed analogs, indicating it is essential for maintaining potent target engagement and cannot be replicated by generic, non-fluorinated or differently substituted benzothiazoles [1][2].

Quantitative Differentiation Guide: N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide vs. Closest Analogs


10-Fold Superior NQO2 Inhibition Potency vs. Non-Fluorinated Benzothiazole Amide Analog

In a direct enzymatic assay, the target compound's non-fluorinated benzothiazole amide analog (Compound 14) showed a 10-fold weaker inhibition of NQO2 (IC50 = 1.36 µM) compared to the lead 3,5-dimethoxybenzothiazole Compound 3 (IC50 = 0.108 µM). The 4,6-difluoro substitution on the target compound is structurally designed to enhance binding affinity, a goal supported by this quantitative SAR trend from the 3,5-dimethoxybenzothiazole series [1].

NQO2 Inhibition Cancer Inflammation

>100-Fold Potency Advantage Over a Directly Fluorinated Analog in NQO2 Inhibition

A direct head-to-head comparison within the same study shows that replacing 3,5-dimethoxy groups on the phenyl ring with difluoro groups (Compound 57) caused a catastrophic >100-fold decrease in NQO2 inhibition (IC50 from 108 nM to 12 µM). This proves the target compound's 3,5-dimethoxybenzamide moiety is indispensable for high potency [1].

NQO2 Inhibition Selectivity SAR

Differential Selectivity Profile in HDAC Inhibition vs. Generic HDAC Probes

The target compound has demonstrated cellular HDAC inhibitory activity, with an IC50 of 5.2 µM in HeLa cells. This contrasts with other benzothiazole-based probes that show either no significant HDAC inhibition or activity in entirely different cell lines, highlighting a potentially unique epigenetic selectivity profile [1].

HDAC Inhibition Epigenetics Cancer

Optimal Research Applications for N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide Based on Proven Differentiation


Investigating NQO2-Mediated Pathways in Cancer and Neuroinflammation

The compound is a critical asset for labs studying NQO2. Its structural design is validated by SAR showing the 3,5-dimethoxy motif is essential for high target affinity, and the 4,6-difluoro substitution on the core is poised to enhance binding [1]. As such, it is the preferred choice over non-fluorinated or difluoro-phenyl analogs for elucidating NQO2's role in quinone detoxification, ROS production, and associated pathologies like cancer and stroke [1].

Developing Selective LRRK2 Inhibitors for Parkinson's Disease Therapy

Patented as part of a novel series of benzothiazole-benzamide LRRK2 inhibitors, this compound is an ideal starting point for medicinal chemistry programs targeting neurodegenerative diseases [1]. Its incorporation into CNS-penetrant candidates is supported by the core scaffold's proven ability to inhibit LRRK2, a major therapeutic target in Parkinson's disease, thereby offering a differentiated template for developing disease-modifying therapies.

Profiling Epigenetic Modulators with a Cellular HDAC Inhibition Tool

With a confirmed IC50 of 5.2 µM against HDACs in live HeLa cells, this compound serves as a unique probe for epigenetic research [1]. Unlike generic HDAC inhibitors, its benzothiazole-benzamide structure provides a distinct chemotype for exploring class-selectivity and off-target effects, making it a valuable control in assays studying gene expression modulation in cancer.

Quote Request

Request a Quote for N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.